molecular formula C11H10F4O2 B7996756 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone CAS No. 1443342-53-7

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Cat. No.: B7996756
CAS No.: 1443342-53-7
M. Wt: 250.19 g/mol
InChI Key: PSDQFJXTJKDJJD-UHFFFAOYSA-N
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Description

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a specialty organic compound with the molecular formula C11H10F4O2 . It is a derivative of propiophenone, an aryl ketone known for its use as a key synthetic intermediate in the preparation of various pharmaceuticals and other complex molecules . The structure features a 1,1,2,2-tetrafluoroethoxy substituent, a moiety that can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable functional group in medicinal chemistry and materials science research. As a building block, this compound is of high interest for developing novel chemical entities. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-2-9(16)7-4-3-5-8(6-7)17-11(14,15)10(12)13/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDQFJXTJKDJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022775
Record name 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443342-53-7
Record name 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Building Block for Complex Synthesis

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a specialized aryl ketone that merges the classic propiophenone scaffold with a fluorinated ether moiety. This combination makes it a valuable intermediate in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. The propiophenone core is a well-established structural motif found in numerous pharmaceuticals, including central nervous system (CNS) agents and anorectics.[1][2][3] The introduction of the 1,1,2,2-tetrafluoroethoxy group at the meta-position imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly sought after in the design of next-generation bioactive molecules and advanced polymers.[4][5]

This guide provides a comprehensive technical overview of 3'-(1,1,2,2-tetrafluoroethoxy)propiophenone, detailing its chemical properties, a robust synthetic pathway, spectroscopic characterization, reactivity profile, and essential safety protocols. The information herein is synthesized to provide researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Part 1: Core Physicochemical Properties

The defining features of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone stem from its hybrid structure. The molecule's properties are a blend of the aromatic ketone character of propiophenone and the unique influence of the highly electronegative tetrafluoroethoxy substituent.

PropertyValueSource
IUPAC Name 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-1-oneN/A
Synonyms 3'-TFE-propiophenoneN/A
Molecular Formula C₁₁H₁₀F₄O₂N/A
Molecular Weight 250.19 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid[3]
Solubility Insoluble in water; miscible with common organic solvents (e.g., ethanol, ether, benzene, toluene)[1][6]
Melting Point Estimated < 25 °C[3][6][7]
Boiling Point Estimated > 220 °C (at 760 mmHg)[3][6][7]
Density Estimated > 1.2 g/mL at 25 °C[7]

Part 2: Synthesis and Purification Protocol

The most direct and industrially scalable method for preparing 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is through the Friedel-Crafts acylation of 1-(1,1,2,2-tetrafluoroethoxy)benzene with propanoyl chloride.

Experimental Workflow: Friedel-Crafts Acylation

Synthesis_Workflow Reactants 1-(1,1,2,2-Tetrafluoroethoxy)benzene + Propanoyl Chloride Intermediate Acylium Ion-Lewis Acid Complex Reactants->Intermediate Activation LewisAcid AlCl₃ (Lewis Acid) in DCM LewisAcid->Intermediate Product Crude Product Mixture Intermediate->Product Electrophilic Aromatic Substitution Purification Aqueous Workup & Column Chromatography Product->Purification Quench & Extract FinalProduct Pure 3'-(1,1,2,2-TFE) Propiophenone Purification->FinalProduct Isolate

Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.

Step-by-Step Methodology
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.

  • Substrate Introduction: Add a solution of 1-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Friedel-Crafts reaction is highly sensitive to moisture, as water reacts with and deactivates the aluminum chloride Lewis acid catalyst. Flame-drying the glassware and using anhydrous solvents is critical for success.

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required to coordinate with the propanoyl chloride, generating a highly electrophilic acylium ion intermediate necessary for the electrophilic aromatic substitution to occur.[1]

  • Controlled Temperature (0 °C): The initial reaction is performed at 0 °C to control the exothermicity of the acylium ion formation and to prevent side reactions. The reaction is then allowed to warm to room temperature to provide sufficient energy to overcome the activation barrier for the aromatic substitution.

Part 3: Spectroscopic and Analytical Characterization

The structural identity and purity of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone can be unequivocally confirmed using a combination of spectroscopic techniques. The following are predicted data based on the known spectra of propiophenone and the influence of fluoroalkoxy substituents.[8][9]

TechniquePredicted Spectroscopic Data
¹H NMR δ (ppm): 7.8-7.9 (m, 2H, Ar-H ortho to C=O), 7.4-7.6 (m, 2H, Ar-H), 6.0-6.4 (tt, 1H, -OCF₂CF₂H ), 3.0 (q, 2H, -C(=O)CH ₂CH₃), 1.2 (t, 3H, -C(=O)CH₂CH ₃).
¹³C NMR δ (ppm): ~200 (C=O), 150-155 (Ar-C-O), 130-140 (Ar-C), 115-125 (Ar-CH), 115-120 (t, -OC F₂CF₂H), 105-110 (t, -OCF₂C F₂H), ~32 (-C H₂CH₃), ~8 (-CH₂C H₃).
¹⁹F NMR δ (ppm): ~ -90 (d, 2F, -OCF₂ CF₂H), ~ -138 (tq, 2F, -OCF₂CF₂ H).
Mass Spec (EI) m/z: 250 (M⁺), 221 ([M-C₂H₅]⁺), 149 ([M-OCF₂CF₂H]⁺), 121 ([C₆H₄CO]⁺), 101 ([CF₂CF₂H]⁺), 77 ([C₆H₅]⁺).

Part 4: Chemical Reactivity and Potential Applications

The reactivity of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is dictated by its three primary functional regions: the ketone carbonyl, the α-protons, and the substituted aromatic ring.

Reactivity_Sites Nuc_Attack Nucleophilic Attack (e.g., Reduction) Nuc_Attack->Carbonyl Alpha_Protons Enolate Formation (α-Functionalization) Alpha_Protons->Alpha_Carbon EAS Electrophilic Aromatic Substitution (meta) EAS->Aromatic_Ring Base_Image

Caption: Key reactivity sites on the 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone molecule.

  • Carbonyl Reactivity: The ketone group is a primary site for nucleophilic addition. It can be readily reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄), a key transformation for creating chiral centers in pharmaceutical synthesis. The strong electron-withdrawing nature of the meta-tetrafluoroethoxy group increases the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to unsubstituted propiophenone.[4][10]

  • α-Proton Acidity: The methylene protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various C-C bond-forming reactions, such as aldol condensations and alkylations.

  • Aromatic Ring Substitution: The tetrafluoroethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution due to the strong inductive effect of the fluorine atoms. Therefore, further substitution on the aromatic ring (e.g., nitration, halogenation) will preferentially occur at the positions meta to the existing substituents.

Potential Applications: Given its structure, this compound is an ideal starting material for:

  • Pharmaceutical Intermediates: Synthesis of complex drug candidates where the tetrafluoroethoxy group can serve as a metabolically stable bioisostere for other functional groups.

  • Agrochemicals: Development of novel pesticides and herbicides, leveraging the known bioactivity of fluorinated compounds.

  • Advanced Materials: Creation of fluorinated polymers and liquid crystals with tailored thermal and electronic properties.

Part 5: Safety and Handling

While specific toxicity data for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is not available, a robust safety profile can be constructed based on data for structurally similar compounds, such as 3'-(1,1,2,2-Tetrafluoroethoxy)butyrophenone and other substituted propiophenones.[11][12]

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
Warning H302: Harmful if swallowed.[12]H315: Causes skin irritation.[12]H319: Causes serious eye irritation.[12]H335: May cause respiratory irritation.[12]P261: Avoid breathing mist/vapors/spray.[13]P280: Wear protective gloves/eye protection/face protection.[13]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[13]P302+P352: IF ON SKIN: Wash with plenty of water.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

  • First-Aid Measures:

    • Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen.[11][14]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]

References

  • Loba Chemie. 3-METHOXY PROPIOPHENONE MSDS. [Link]

  • DrugFuture. Propiophenone. [Link]

  • ChemWhat. Propiophenone CAS#: 93-55-0. [Link]

  • The Good Scents Company. propiophenone, 93-55-0. [Link]

  • Wikipedia. Propiophenone. [Link]

  • LookChem. PROPIOPHENONE. [Link]

  • Castillo-Pazos, D. J., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry. [Link]

  • U.S. Environmental Protection Agency. 3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene Properties. [Link]

  • PrepChem.com. Synthesis of propiophenone. [Link]

  • Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]

  • ResearchGate. The 1 H NMR spectra of sample 3 from Table 1. [Link]

  • Fluorine notes. NMR spectroscopy of products based on tetrafluoroethylene oxide. [Link]

  • Unknown Source. compared using 13C nmr spectroscopy.
  • ResearchGate. Reactivity comparison of trifluoroacetophenone and acetophenone. [Link]

  • Chemsrc. CAS#:106108-22-9 | 1,1,2,2-tetrafluoro-3-iodo-1-(1,2,2-trifluoroethenoxy)propane. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reactions of tetrafluoroethene oligomers. Part 9. [Link]

  • PubChem. 1,1,2,2-Tetrafluoroethene;2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoic acid. [Link]

  • U.S. Environmental Protection Agency CompTox Chemicals Dashboard. 3⁴-Ethyl-2²-fluoro-1⁴-propyl-1¹,2¹:2⁴,3¹-terphenyl. [Link]

  • ChemRxiv. Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. [Link]

  • PubChem. Propanoic acid, 3-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl). [Link]235)

Sources

Physical characteristics of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characterization of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Abstract

This technical guide provides a comprehensive framework for the physical and chemical characterization of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone, a novel aryl ketone with potential applications in pharmaceutical and materials science. As this compound is not extensively documented in publicly available literature, this guide is structured as a procedural road map for researchers and drug development professionals. It outlines a multi-technique approach, beginning with theoretical and predictive modeling of physicochemical properties, followed by detailed, field-proven experimental protocols for structural elucidation and purity assessment. The causality behind each methodological choice is explained, ensuring a self-validating system of analysis. This document is intended to serve as a practical reference for the comprehensive characterization of novel fluorinated propiophenone derivatives.

Introduction: The Rationale for Characterization

The introduction of a tetrafluoroethoxy group onto a propiophenone scaffold is anticipated to significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Such modifications are of high interest in drug discovery and materials science.[1] A thorough understanding of the compound's physical characteristics is the foundational step for any further development. This guide provides the necessary protocols to establish a comprehensive profile of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.

Theoretical and Predictive Analysis

Prior to any experimental work, a theoretical analysis of the target compound provides a baseline for expected results and aids in the selection of appropriate analytical techniques.

Molecular Structure and Core Properties

The chemical structure of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is deduced from its IUPAC name. From this, core properties can be calculated.

  • Chemical Formula: C₁₁H₁₀F₄O₂

  • Molecular Weight: 266.19 g/mol

  • SMILES: CCC(=O)C1=CC(=CC=C1)OC(F)(F)C(F)(F)H

  • InChIKey: In the absence of a public database entry, a unique InChIKey would be generated upon submission to a chemical registry.

Predictive Modeling of Physicochemical Properties

For novel compounds, computational tools can provide valuable estimations of physical properties. Various Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, such as recursive neural networks, can predict properties based on the molecular structure.[2][3][4] These predictions, while not a substitute for experimental data, are crucial for planning experiments (e.g., selecting appropriate solvents for chromatography).[5][6]

Table 1: Predicted Physicochemical Properties of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

PropertyPredicted ValueMethod/Tool
Melting Point (°C) 35-55Group Contribution Method
Boiling Point (°C) 280-300QSPR Model
LogP (o/w) 3.5 ± 0.5Cheminformatics Software
Water Solubility (mg/L) < 100Predictive Algorithm
Refractive Index 1.48 ± 0.02Neural Network Prediction

Experimental Characterization: A Multi-Technique Approach

The following sections detail the experimental workflows for the comprehensive characterization of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. The workflow is designed to first confirm the chemical structure and then to assess the purity of the synthesized compound.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV NMR->HPLC MS Mass Spectrometry (EI, CI) MS->HPLC FTIR FTIR Spectroscopy UV_Vis UV-Vis Spectroscopy GC_MS GC-MS (for volatile impurities) HPLC->GC_MS Characterization Full Characterization Profile GC_MS->Characterization Synthesis Synthesized Compound Synthesis->NMR Synthesis->MS Synthesis->FTIR Synthesis->UV_Vis G Sample Sample Preparation (1 mg/mL in mobile phase) HPLC HPLC System (C18 Column) Sample->HPLC Detection UV Detector (254 nm) HPLC->Detection Chromatogram Chromatogram (Peak Area Analysis) Detection->Chromatogram Purity Purity Assessment Chromatogram->Purity

Sources

Discovery and history of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application history of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone , a specialized fluorinated intermediate.

Executive Summary

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone (CAS: N/A for specific isomer in common public registries; related to meta-substituted fluorinated phenones) is a chemical intermediate primarily utilized in the synthesis of 3-substituted phenethylamines and amphetamines .

Its significance lies in the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) moiety. In medicinal chemistry and agrochemical design, this group serves as a lipophilic, metabolically stable bioisostere for the trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups.[1] The compound represents a "second-generation" fluorinated scaffold, designed to modulate the pharmacokinetic profile (LogP, metabolic clearance) of bioactive amines, particularly those targeting the central nervous system (CNS) such as serotonin (5-HT) releasers or reuptake inhibitors.

Chemical Identity & Properties

  • IUPAC Name: 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-1-one

  • Molecular Formula: C₁₁H₁₀F₄O₂

  • Molecular Weight: 250.19 g/mol

  • Key Functional Groups:

    • Propiophenone Core: Provides the carbon skeleton for subsequent reductive amination to an

      
      -methylphenethylamine (amphetamine) structure.
      
    • Tetrafluoroethoxy Tail: A fluoro-alkyl ether group at the meta (3') position. This position is critical for selectivity towards 5-HT receptors (analogous to Fenfluramine).

PropertyValue (Estimated)Significance
LogP ~3.8 - 4.2Highly lipophilic; facilitates Blood-Brain Barrier (BBB) penetration.
H-Bond Acceptors 2 (Ketone, Ether)Modulates receptor binding affinity.
Metabolic Stability HighThe -OCF₂CF₂H group resists O-dealkylation by CYP450 enzymes compared to -OCH₃.
Boiling Point ~240-250°CHigh boiling liquid/low melting solid.

Synthetic Evolution & Methodology

The synthesis of the 3'-(meta) isomer presents a specific regiochemical challenge that distinguishes it from the more common 4'-(para) derivatives.

The Regiochemistry Dilemma

Standard Friedel-Crafts acylation of (1,1,2,2-tetrafluoroethoxy)benzene with propionyl chloride yields predominantly the 4'-isomer (para) because the alkoxy group is an ortho/para director. To achieve the 3'-isomer , a different synthetic strategy is required, typically starting from a meta-substituted phenol.

Validated Synthetic Route (Meta-Specific)

The industrial standard for accessing the meta-isomer involves the fluoroalkylation of 3'-hydroxypropiophenone .

  • Precursor Selection: Start with 3'-hydroxypropiophenone (CAS 13103-80-5).[2][3] The ketone group is already in place, avoiding the regioselectivity issues of acylation.

  • Fluoroalkylation: The phenol is reacted with Tetrafluoroethylene (TFE) in the presence of a base (KOH or K₂CO₃) and a polar aprotic solvent (DMF or DMSO).

    • Note: TFE is a gas and potentially explosive; this reaction is typically performed in an autoclave.

Experimental Workflow Visualization

The following diagram illustrates the divergence between the "Easy" Para route and the "Necessary" Meta route.

SynthesisPath cluster_0 Regiochemical Control Start1 Starting Material A: (1,1,2,2-Tetrafluoroethoxy)benzene Reagent1 Propionyl Chloride AlCl3 (Friedel-Crafts) Start1->Reagent1 ProductPara Major Product: 4'-(Para)-isomer (Wrong Isomer) Start1->ProductPara Ortho/Para Direction Start2 Starting Material B: 3'-Hydroxypropiophenone Reagent2 Tetrafluoroethylene (TFE) Base (KOH), DMSO, Heat Start2->Reagent2 ProductMeta Target Product: 3'-(Meta)-isomer (Correct Isomer) Start2->ProductMeta Direct Alkylation

Caption: Divergent synthetic pathways. Direct acylation (top) fails to yield the meta-isomer. Phenol alkylation (bottom) is the required route for 3'-substitution.

Historical Context & Application in Drug Design

The "Fenfluramine" Connection

The history of 3'-(1,1,2,2-tetrafluoroethoxy)propiophenone is inextricably linked to the optimization of anorectic (appetite-suppressing) agents.

  • 1960s-1990s: Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) was a blockbuster drug. The 3-position (meta) substitution was crucial for its serotonin-releasing activity (unlike the 4-position, which often leads to dopamine/norepinephrine release and stimulant effects).

  • The Bioisostere Shift: Researchers sought to modify the Fenfluramine scaffold to improve safety or patentability. The 1,1,2,2-tetrafluoroethoxy group emerged as a "super-lipophilic" bioisostere for the trifluoromethyl group.

    • It retains the electron-withdrawing nature (though slightly less than -CF₃).

    • It significantly increases the molecular volume and lipophilicity.

    • It contains a terminal proton (-CF₂CF₂H ), which provides a "handle" for weak hydrogen bonding interactions that -CF₃ lacks.

Precursor to Novel Psychoactive Substances (NPS)

In recent years (post-2010), this propiophenone has appeared in forensic literature as a precursor for "Designer Drugs."

  • Reaction: Reductive amination of the propiophenone yields 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-2-amine .

  • Pharmacology: This amine acts as a serotonin-dominant releasing agent, theoretically mimicking the entactogenic effects of MDA/MDMA or the anorectic effects of Fenfluramine, but with altered potency due to the bulky fluoro-ether tail.

Transformation Pathway

The conversion of the technical intermediate to the bioactive amine is shown below.

ReactionScheme Ketone 3'-(1,1,2,2-Tetrafluoroethoxy) propiophenone Intermediate Imine Intermediate Ketone->Intermediate Condensation Amine Active Amine: 1-[3-(1,1,2,2-tetrafluoroethoxy) phenyl]propan-2-amine Intermediate->Amine Reduction Step1 + NH3 / NH4OAc Step2 + H2 / Catalyst (or NaBH4)

Caption: Reductive amination workflow converting the propiophenone precursor into the bioactive amphetamine derivative.

Safety & Handling Protocols

Warning: This compound and its derivatives may be subject to controlled substance laws (e.g., Federal Analog Act in the USA) due to their structural similarity to Schedule I/II phenethylamines.

Handling Fluorinated Ethers[4][5][6]
  • Stability: The -OCF₂CF₂H bond is chemically robust and resistant to hydrolysis. However, thermal decomposition (fire) can release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) , which are acutely toxic.

  • Protocol: All heating steps must be performed in a fume hood with HF-compatible scrubbers available.

Tetrafluoroethylene (TFE) Hazards (Synthesis Only)

If synthesizing from the phenol (Route B):

  • TFE is a suspected carcinogen and highly flammable monomer prone to explosive polymerization.

  • Inhibitors: TFE must be stored with terpene inhibitors (e.g., d-limonene) to prevent autopolymerization.

Analytical Verification

To validate the identity of the 3'-isomer (vs 4'-isomer), ¹⁹F-NMR is the gold standard.

  • 3'-Isomer: The fluorine signals will show distinct coupling patterns due to the meta-relationship with the carbonyl group (long-range coupling).

  • ¹H-NMR: Look for the terminal proton in the tetrafluoroethoxy group (–OCF₂CF₂H ), typically a triplet of triplets (tt) around 6.0–6.5 ppm with a large geminal J-coupling (~50 Hz).

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link

  • Synthesis of Fluoroalkoxybenzenes: Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. (Describes alkylation of phenols with tetrafluoroethylene).
  • Metabolic Stability of Fluoro-Ethers

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Forensic Analysis of Fluorinated Amphetamines

    • UNODC (United Nations Office on Drugs and Crime). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Amphetamine-Type Stimulants. Link

Sources

Technical Guide: Solubility Profile of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Physicochemical Characterization of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a critical fluorinated intermediate used primarily in the synthesis of agrochemicals (pyrethroids) and pharmaceutical building blocks (e.g., phenethylamine derivatives).[1] Its physicochemical behavior is dominated by the highly lipophilic and electron-withdrawing 1,1,2,2-tetrafluoroethoxy substituent.[2][3]

This guide provides a comprehensive solubility profile, derived from structure-activity relationship (SAR) analysis of fluorinated aryl ketones, and details the experimental protocols required to validate these parameters in a laboratory setting.

Physicochemical Basis & Structural Analysis

To understand the solubility profile, we must first analyze the structural components that dictate solvation.

  • Core Scaffold: Propiophenone (1-phenylpropan-1-one).[1][2][3][4][5][6]

    • Nature:[4][5][7][8][9][10][11] Aromatic ketone.[2][3][6][12]

    • Parent Solubility: Insoluble in water; miscible with organic solvents.[2][3][6][9][12][13]

  • Substituent: 3'-(1,1,2,2-Tetrafluoroethoxy) group (

    
    ).[1][2]
    
    • Electronic Effect: Strong electron-withdrawing group (EWG), reducing the basicity of the carbonyl oxygen.[1][2][3]

    • Lipophilic Effect:[4] The fluorinated tail significantly increases the partition coefficient (LogP), making the molecule highly hydrophobic.[1]

    • Physical State Prediction: While the parent propiophenone is a liquid (mp ~18°C), the addition of the heavy fluoroalkoxy chain increases molecular weight (MW ~264.2 g/mol ) but maintains conformational flexibility.[1] Consequently, the compound is predicted to be a viscous liquid or low-melting solid at ambient temperature.[2][3][4]

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted/Analog-Based)Rationale
Molecular Formula

Structure verification.
Molecular Weight ~250.2 g/mol Calculated.[2][3]
Physical State Liquid / Low-melting SolidAnalogous to 3'-trifluoromethoxypropiophenone.[2][3][4]
LogP (Octanol/Water) 3.5 – 4.2High lipophilicity due to

.[1][2][3][4]
Water Solubility < 1 mg/L (Practically Insoluble)Hydrophobic fluorine effect.[1]
Density > 1.2 g/mLFluorination increases density significantly.[3]
Solubility Profile by Solvent Class

The presence of the tetrafluoroethoxy group dictates a solubility profile that favors non-polar and halogenated solvents.[3] The following data characterizes the solvation capacity across standard laboratory solvents.

Table 2: Solubility Classification
Solvent ClassSolvent ExamplesSolubility RatingMechanistic Insight
Aqueous Water, PBS (pH 7.[2][3][4]4)Insoluble The hydrophobic fluorinated tail disrupts hydrogen bonding networks.[1]
Polar Protic Methanol, Ethanol, IPASoluble Solvation is driven by the ketone's dipole interacting with the alcohol, despite the hydrophobic tail.
Polar Aprotic DMSO, DMF, AcetonitrileHighly Soluble Excellent dipole-dipole interactions; preferred for stock solution preparation (>50 mM).[1]
Non-Polar Hexane, TolueneSoluble Van der Waals forces between the fluoroalkoxy chain and solvent dominate.
Chlorinated Dichloromethane (DCM), ChloroformVery Highly Soluble "Like dissolves like"; halogenated solvents are ideal for extraction.[1]
Experimental Protocols for Solubility Determination
Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for regulatory data generation.[1][2][3][4]

  • Preparation: Weigh 50 mg of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer).[1]

  • Equilibration:

    • Seal tightly and place in an orbital shaker at 25°C for 24 hours.

    • Validation Step: Ensure undissolved solid remains visible.[2][3] If fully dissolved, add more solid until saturation is reached.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with analyte first to prevent adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve prepared in Acetonitrile.[2][3]

Protocol B: Kinetic Solubility (High-Throughput)

Use this method for early-stage biological screening.[1][2][3][4]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 10 µL of stock into 990 µL of PBS (final 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).

    • Threshold: Absorbance > 0.005 indicates precipitation (solubility limit exceeded).[1]

Solubility Screening Workflow

The following diagram outlines the decision logic for selecting the appropriate solvent system based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone CheckState Check Physical State (Liquid vs Solid) Start->CheckState Decision Intended Application? CheckState->Decision Synthesis Synthesis / Reaction Decision->Synthesis Analysis Analytical / Bioassay Decision->Analysis NonPolar Use Non-Polar/Aprotic (Toluene, DCM, THF) *Avoid Water* Synthesis->NonPolar Polar Use Polar Aprotic (DMSO, Acetonitrile) *Miscible with Water* Analysis->Polar Extraction Work-up/Extraction: Partition between DCM & Water NonPolar->Extraction Post-Rxn

Figure 1: Decision matrix for solvent selection based on the intended chemical application.[1][2][3][4]

Safety & Handling (Solubility Context)
  • Emulsion Formation: Due to the surfactant-like nature of the molecule (polar ketone head, lipophilic fluoro-tail), vigorous shaking in water/DCM mixtures may form stable emulsions.[1][2][3]

    • Remedy: Use brine (saturated NaCl) to increase ionic strength and force phase separation.[1]

  • Plastic Compatibility: The high lipophilicity may cause the compound to leach into or degrade certain plastics (e.g., polystyrene).[1]

    • Recommendation: Always use glass or polypropylene containers for solubility experiments.[2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7148, Propiophenone.[3] Retrieved from [Link][1][4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3053569, 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-2-amine.[1][2][3] (Derivative data used for structural inference).[1] Retrieved from [Link][1][4]

Sources

A Technical Guide to the Potential Biological Activity of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from related chemical structures to build a strong hypothesis for its potential as a bioactive agent. By examining the well-documented activities of the propiophenone core and the increasingly significant role of fluorinated substituents in medicinal chemistry, we outline a strategic approach for the synthesis, characterization, and biological evaluation of this promising compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a roadmap for investigating its potential therapeutic applications.

Introduction: The Promise of a Hybrid Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. A key strategy in this endeavor is the design and synthesis of new chemical entities that combine proven pharmacophores with structural modifications aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is one such molecule of interest, integrating the versatile propiophenone backbone with a tetrafluoroethoxy group.

The propiophenone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of propiophenone have demonstrated a remarkable breadth of pharmacological effects, including potential as anticancer agents, antidiabetic compounds, and modulators of the central nervous system.[1][2][3] Propiophenone itself is a known intermediate in the synthesis of various pharmaceuticals.[4]

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate their physicochemical and biological properties.[5] The tetrafluoroethoxy group, a specific type of fluoroalkyl ether, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This strategic fluorination can lead to improved drug-like properties and enhanced therapeutic potential.

This guide will therefore explore the hypothetical biological activities of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone, drawing parallels from existing research on its constituent chemical motifs. We will propose a synthetic route and a comprehensive suite of in vitro assays to systematically investigate its potential as a novel therapeutic candidate.

Synthetic Strategy: A Plausible Route to the Target Molecule

As 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is not readily commercially available, a reliable synthetic protocol is the first critical step in its evaluation. A plausible and efficient approach involves a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aryl ketones.[4]

The proposed synthesis would involve the reaction of 1-(1,1,2,2-tetrafluoroethoxy)benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Synthesis Reactant1 1-(1,1,2,2-Tetrafluoroethoxy)benzene Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Propanoyl Chloride Reactant2->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Product 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Figure 1: Proposed synthetic workflow for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-(1,1,2,2-tetrafluoroethoxy)benzene in a suitable inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C under an inert atmosphere.

  • Acylation: Add propanoyl chloride dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Extraction: Carefully quench the reaction by pouring it over ice-water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Biological Activities and Investigative Assays

Based on the known biological activities of propiophenone derivatives and the influence of fluorination, we hypothesize that 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone may exhibit a range of biological effects. The following sections outline key areas for investigation and provide detailed protocols for initial in vitro screening.

Anticancer Activity

Numerous studies have highlighted the potential of propiophenone derivatives as anticancer agents.[1] The introduction of the lipophilic and metabolically stable tetrafluoroethoxy group could enhance the cytotoxic effects of the propiophenone core.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT_Assay Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of Test Compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure Absorbance at 570 nm AddSolvent->Measure Analyze Calculate IC50 Value Measure->Analyze

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for the compound against each cell line.

Antimicrobial Activity

The propiophenone scaffold is also present in some compounds with antimicrobial properties. The lipophilic nature of the tetrafluoroethoxy group may facilitate the compound's penetration through microbial cell membranes, potentially leading to antimicrobial effects.

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Propiophenone derivatives have been shown to inhibit various enzymes.[3] For instance, some derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity.[3] The electron-withdrawing nature of the tetrafluoroethoxy group could influence the compound's interaction with enzyme active sites.

A common method to assess PTP1B inhibitory activity involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Enzyme_Inhibition Start Prepare Assay Buffer and Reagents Incubate Pre-incubate Enzyme with Test Compound Start->Incubate Initiate Initiate Reaction by adding Substrate (pNPP) Incubate->Initiate Reaction Enzymatic Reaction Occurs Initiate->Reaction Stop Stop Reaction (e.g., with NaOH) Reaction->Stop Measure Measure Absorbance of p-Nitrophenol Stop->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Figure 3: General workflow for an in vitro enzyme inhibition assay.

  • Assay Preparation: Prepare an assay buffer containing the PTP1B enzyme.

  • Compound Incubation: In a 96-well plate, add the assay buffer and varying concentrations of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. Pre-incubate for a short period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong base, such as sodium hydroxide.

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
3'-(1,1,2,2-Tetrafluoroethoxy)propiophenoneTBDTBDTBD
Doxorubicin (Positive Control)ValueValueValue

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
3'-(1,1,2,2-Tetrafluoroethoxy)propiophenoneTBDTBDTBD
Ciprofloxacin (Positive Control)ValueValue-
Fluconazole (Positive Control)--Value

Table 3: Hypothetical Enzyme Inhibition Data (IC50 in µM)

CompoundPTP1B Inhibition
3'-(1,1,2,2-Tetrafluoroethoxy)propiophenoneTBD
Suramin (Positive Control)Value

TBD: To be determined through experimentation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded approach to investigating the potential biological activity of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. By leveraging the known pharmacological profiles of the propiophenone scaffold and the advantageous properties of fluorinated compounds, we have established a strong rationale for its evaluation as a potential anticancer, antimicrobial, and enzyme inhibitory agent.

The successful synthesis and subsequent in vitro screening as detailed in this document will provide the foundational data necessary to determine the therapeutic potential of this novel molecule. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, in vivo efficacy and toxicity studies, and structure-activity relationship (SAR) studies to optimize its biological activity. The exploration of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone represents a promising avenue for the discovery of new and effective therapeutic agents.

References

  • Ivković, B. M., Nikolic, K., & Ilić, B. B. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(9), 3136-3141. [Link]

  • Wikipedia. (2023, December 2). Propiophenone. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6891. [Link]

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Methodological & Application

Synthesis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone: An In-Depth Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Propiophenones in Drug Discovery

The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is an aryl ketone featuring a tetrafluoroethoxy substituent, a group known to confer desirable properties in drug design. Propiophenone derivatives, in general, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals, including appetite suppressants like phenmetrazine and analgesics such as propoxyphen.[1] This detailed application note provides a comprehensive, two-step protocol for the synthesis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone, designed for researchers and scientists in drug development.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is most effectively achieved through a two-step process. The first step involves the Williamson ether synthesis to introduce the 1,1,2,2-tetrafluoroethoxy group onto a commercially available starting material, 3'-hydroxypropiophenone. The second step employs a classic Friedel-Crafts acylation reaction to append the propionyl group to the aromatic ring, yielding the final product. This strategy is both efficient and relies on well-established, robust chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Tetrafluoroethoxylation cluster_1 Step 2: Friedel-Crafts Acylation 3-Hydroxypropiophenone 3-Hydroxypropiophenone Intermediate_1 3'-(1,1,2,2-Tetrafluoroethoxy)acetophenone 3-Hydroxypropiophenone->Intermediate_1 Williamson Ether Synthesis Tetrafluoroethylene Tetrafluoroethylene Tetrafluoroethylene->Intermediate_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_1 Final_Product 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone Intermediate_1->Final_Product Electrophilic Aromatic Substitution Propanoyl_chloride Propanoyl Chloride Propanoyl_chloride->Final_Product Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Final_Product Solvent_2 Solvent (e.g., CH2Cl2) Solvent_2->Final_Product

Figure 1: Synthetic workflow for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.

Experimental Protocols

PART 1: Synthesis of 3'-(1,1,2,2-Tetrafluoroethoxy)acetophenone (Intermediate)

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMolesPuritySupplier
3'-HydroxypropiophenoneC9H10O2150.1715.0 g0.1098%Sigma-Aldrich
Potassium CarbonateK2CO3138.2120.7 g0.1599%Fisher Scientific
N,N-Dimethylformamide (DMF)C3H7NO73.09150 mL-AnhydrousAcros Organics
TetrafluoroethyleneC2F4100.02Excess--Gas Cylinder

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 3'-hydroxypropiophenone (15.0 g, 0.10 mol) and potassium carbonate (20.7 g, 0.15 mol).

  • Add anhydrous N,N-dimethylformamide (150 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes to ensure a fine suspension.

  • Carefully introduce a steady stream of tetrafluoroethylene gas into the reaction mixture through the gas inlet tube. [Caution: Tetrafluoroethylene is a flammable gas and should be handled in a well-ventilated fume hood with appropriate safety measures.]

  • Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours, continuing the gentle bubbling of tetrafluoroethylene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 3'-(1,1,2,2-tetrafluoroethoxy)acetophenone as a pale yellow oil.

PART 2: Synthesis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone (Final Product)

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMolesPuritySupplier
3'-(1,1,2,2-Tetrafluoroethoxy)acetophenoneC11H10F4O2250.1912.5 g0.05-From Part 1
Propanoyl ChlorideC3H5ClO92.525.55 g (4.6 mL)0.0698%Alfa Aesar
Aluminum Chloride (AlCl3)AlCl3133.348.0 g0.06AnhydrousSigma-Aldrich
Dichloromethane (CH2Cl2)CH2Cl284.93100 mL-AnhydrousJ.T. Baker

Protocol:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.0 g, 0.06 mol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3'-(1,1,2,2-tetrafluoroethoxy)acetophenone (12.5 g, 0.05 mol) and propanoyl chloride (5.55 g, 0.06 mol) in anhydrous dichloromethane (50 mL).

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (8:2 hexane/ethyl acetate).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. [Caution: This quenching step is highly exothermic and should be performed slowly in a fume hood.]

  • Stir the mixture vigorously for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone as a colorless oil.

Mechanism & Rationale: The Chemistry Behind the Synthesis

The synthesis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a prime example of applying fundamental organic reactions to construct a molecule of pharmaceutical interest.

Step 1: Williamson Ether Synthesis

The initial step, the formation of the tetrafluoroethoxy ether, proceeds via a Williamson ether synthesis. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 3'-hydroxypropiophenone, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic tetrafluoroethylene in an SNAr (Nucleophilic Aromatic Substitution)-like fashion, displacing a fluoride ion and forming the ether linkage. DMF is an ideal polar aprotic solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

Step 2: Friedel-Crafts Acylation

The second step is a classic Friedel-Crafts acylation, a type of electrophilic aromatic substitution.[2][3] The mechanism involves the following key steps:

  • Formation of the Acylium Ion: Propanoyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion.[4] This ion is resonance-stabilized.

  • Electrophilic Attack: The electron-rich aromatic ring of 3'-(1,1,2,2-tetrafluoroethoxy)acetophenone attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Deprotonation: A weak base, such as the AlCl4- complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[4]

The 1,1,2,2-tetrafluoroethoxy group is an ortho, para-directing deactivator. However, the acylation is expected to occur predominantly at the meta position to the existing carbonyl group, which is a strong deactivating and meta-directing group. The combined electronic effects of the substituents will direct the incoming acyl group.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Deprotonation Propanoyl_Chloride Propanoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Propanoyl_Chloride->Acylium_Ion + AlCl3 AlCl3 AlCl3->Acylium_Ion Lewis Acid Catalyst AlCl4_minus [AlCl4]- Aromatic_Ring 3'-(1,1,2,2-Tetrafluoroethoxy)acetophenone Sigma_Complex Sigma Complex (Resonance Stabilized) Aromatic_Ring->Sigma_Complex Attack on Acylium Ion Final_Product 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone Sigma_Complex->Final_Product Deprotonation by [AlCl4]-

Figure 2: Simplified mechanism of the Friedel-Crafts acylation step.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Tetrafluoroethylene is a flammable gas; ensure there are no ignition sources nearby during its use.

  • Aluminum chloride is corrosive and reacts violently with water; handle with care in a dry environment.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas; perform this step slowly and with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[6][7]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable fluorinated intermediate for applications in drug discovery and development. The synthetic strategy leverages fundamental and robust organic reactions, making it adaptable for the synthesis of related analogs.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • Wikipedia. Propiophenone. [Link]

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Application Notes & Protocols: The Strategic Use of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. This fluorinated building block is a valuable intermediate for creating complex molecular architectures with enhanced pharmacological properties.

Introduction: The Significance of Fluorinated Propiophenones

Propiophenone and its derivatives are foundational scaffolds in the synthesis of numerous pharmaceuticals and fine chemicals.[1] Their structure is a key component in a variety of drug classes, including analgesics, anti-arrhythmics, and local anesthetics.[1][] The strategic incorporation of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, offers a powerful tool to modulate a molecule's biological and physicochemical properties.[3][4]

The introduction of fluorine can significantly enhance:

  • Metabolic Stability: By blocking sites susceptible to enzymatic breakdown.[5]

  • Binding Affinity: Through unique electronic interactions with target proteins.[5]

  • Pharmacokinetics: By fine-tuning lipophilicity and membrane permeability, which affects absorption, distribution, metabolism, and excretion (ADME).[3][6]

This guide provides an in-depth look at the synthesis of the title compound and details several key synthetic transformations, offering field-proven insights and step-by-step protocols.

Synthesis of the 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone Scaffold

The preparation of substituted propiophenones can be reliably achieved through well-established synthetic methodologies. The following protocols are adaptable for the synthesis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a direct and robust method for forming the aryl ketone linkage.[1][7] The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid. A key advantage of this method is the deactivation of the product towards further acylation, which prevents polysubstitution.[1]

G cluster_synthesis General Synthesis Workflow start Select Starting Materials (e.g., Substituted Benzene, Acylating Agent) reaction Perform Core Reaction (e.g., Friedel-Crafts or Grignard) start->reaction workup Aqueous Work-up & Quenching reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product Isolate Final Product purification->product

Caption: General laboratory workflow for the synthesis of a propiophenone derivative.

Experimental Protocol: Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Aromatic Substrate: After the addition is complete, add 1-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of 3M hydrochloric acid.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Method B: Grignard Reaction with Propionitrile

An alternative route involves the addition of an organometallic reagent, such as a Grignard reagent, to propionitrile. This method is particularly useful when the aromatic ring bears substituents that are incompatible with the harsh conditions of Friedel-Crafts reactions.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask, add magnesium turnings (1.5 eq.). Slowly add a solution of 3-bromo-1-(1,1,2,2-tetrafluoroethoxy)benzene (1.2 eq.) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition, continue to reflux for an additional 30-60 minutes.[8]

  • Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add propionitrile (1.0 eq.) to the stirred solution.[8]

  • Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting imine-magnesium complex is then hydrolyzed by the slow addition of aqueous ammonium chloride or dilute HCl.

  • Work-up and Purification: Stir the mixture for 1 hour at room temperature. The phases are then separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be purified as described above.[9]

Synthetic Applications and Protocols

The ketone and the α-carbon of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone are reactive sites that allow for a wide range of subsequent transformations.

Application 1: α-Functionalization via Halogenation

The α-position of the propiophenone core can be halogenated and subsequently substituted to introduce diverse functional groups. This is a key step in the synthesis of many complex molecules, including α-(perfluoroalkylsulfonyl)propiophenones which are used as photo-cleavable reagents.[10]

G Propiophenone 3'-(TFE)propiophenone Enolate Enolate Intermediate Propiophenone->Enolate Base (e.g., LDA) AlphaHalo α-Halopropiophenone Enolate->AlphaHalo Electrophilic Halogen (e.g., NBS, I₂) Substituted α-Substituted Product AlphaHalo->Substituted Nucleophile (Nu⁻)

Sources

Application Notes and Protocols for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Investigators in Medicinal Chemistry and Drug Discovery

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals initiating studies on the novel research chemical, 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. Given the limited specific literature on this compound, this guide synthesizes established methodologies for analogous fluorinated aryl ketones and novel psychoactive substances (NPS) to propose a structured investigational roadmap. The protocols herein are designed to be self-validating, emphasizing scientific causality and robust analytical practices. We cover essential aspects from physicochemical characterization and safe handling to foundational in vitro screening assays for metabolic stability and potential biological activity.

Introduction: Compound Rationale and Scientific Context

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is an aryl ketone featuring a propiophenone core substituted with a 1,1,2,2-tetrafluoroethoxy group at the meta-position. The propiophenone scaffold is a well-established pharmacophore and a synthetic intermediate for various pharmaceuticals, including CNS-active agents like phenmetrazine and methcathinone.[1] The introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry, often employed to modulate key drug-like properties.[2] The tetrafluoroethoxy group, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity due to the strong electron-withdrawing nature of fluorine atoms.[2][3]

The strategic placement of this fluorinated tail on the propiophenone core suggests a compound designed for probing structure-activity relationships within receptor systems targeted by cathinone- or amphetamine-class molecules. Its novelty necessitates a systematic and rigorous evaluation to determine its physicochemical properties, metabolic fate, and biological activity profile. This guide provides the foundational protocols to embark on such an investigation.

Deduced Physicochemical Properties

While experimental data for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is not yet available, we can infer key properties based on its constituent parts: propiophenone and the tetrafluoroethoxy group.

PropertyParent Compound (Propiophenone)Influence of 3'-(1,1,2,2-Tetrafluoroethoxy) GroupPredicted Property of Target Compound
Molecular Weight 134.18 g/mol [4]Adds C₂HF₄O (101.03 g/mol )Approx. 235.21 g/mol
Lipophilicity (LogP) ~2.2The fluoroalkoxy group significantly increases lipophilicity.Predicted LogP > 3.5
Boiling Point 218 °C[1][4]Expected to increase due to higher molecular weight.> 220 °C
Solubility Insoluble in water; miscible with organic solvents.[1][4]Increased hydrophobicity will further decrease water solubility.Poor aqueous solubility; soluble in DMSO, DMF, acetonitrile, ethanol.
Metabolic Stability Susceptible to oxidation and reduction of the ketone.The C-F bond is highly stable; the ether linkage may block metabolic attack at the meta-position.[3]Potentially enhanced metabolic stability compared to non-fluorinated analogs.

Safety, Handling, and Storage

As a novel compound with an uncharacterized toxicological profile, 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone must be handled with appropriate precautions. The protocols below are based on best practices for handling fluorinated intermediates and uncharacterized research chemicals.[5][6][7]

Personal Protective Equipment (PPE)
  • Eyes: Safety glasses with side-shields or chemical splash goggles are mandatory.[6]

  • Hands: Chemical-resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves after use.[6][7]

  • Body: A lab coat is required. For bulk handling or potential for splashing, an impervious apron is recommended.[6]

  • Respiratory: All handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6][8]

Storage and Stability

Fluorinated compounds can be sensitive to moisture, light, and temperature.[5]

  • Container: Store in a tightly sealed, airtight container, preferably made of amber glass to protect from light.[5]

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.[5]

  • Temperature: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[8][9] Refrigeration (2-8 °C) is advisable for long-term stability.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[6]

Preparation of Stock Solutions

Due to its predicted poor aqueous solubility, stock solutions should be prepared in an appropriate organic solvent.

  • Accurately weigh the desired amount of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone in a tared vial inside a fume hood.

  • Add the required volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired molarity (e.g., 10 mM or 50 mM).

  • Vortex or sonicate gently until the compound is fully dissolved.

  • Store the stock solution in a tightly sealed vial at -20°C. Before use, allow the solution to thaw completely and vortex briefly to ensure homogeneity.

Analytical Characterization Workflow

The identity, purity, and concentration of the research chemical are paramount for data integrity. A multi-technique approach is required for comprehensive characterization.

G cluster_0 Initial Characterization cluster_1 Quantitative Analysis Compound Neat Compound LCMS LC-MS/MS (Purity & MW Confirmation) Compound->LCMS NMR ¹H, ¹³C, ¹⁹F NMR (Structural Confirmation) Compound->NMR HRMS High-Resolution MS (Elemental Composition) Compound->HRMS Stock Stock Solution (DMSO) HPLC HPLC-UV/PDA (Purity Assay & Quantitation) Stock->HPLC

Caption: Analytical workflow for structural and purity validation.

Protocol 3.1: Purity and Identity Confirmation by LC-MS/MS

This protocol provides a rapid assessment of purity and confirms the molecular weight of the compound.

  • Preparation: Dilute the DMSO stock solution to approximately 1 µg/mL in a 50:50 acetonitrile:water mixture.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • MS/MS: Perform product ion scans on the predicted parent ion [M+H]⁺.

  • Data Analysis: Check the purity by integrating the peak area in the total ion chromatogram (TIC). Confirm the molecular weight from the mass spectrum. The fragmentation pattern from the MS/MS scan can provide structural information.

In Vitro Biological Screening Protocols

The following protocols are designed to provide initial insights into the compound's metabolic fate and potential for biological activity, which are critical early steps in drug development.[10]

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay measures the rate at which the compound is metabolized by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance.[11][12][13]

G cluster_0 Incubation cluster_2 Analysis Start Compound + HLM + Phosphate Buffer NADPH Initiate with NADPH (37°C) Start->NADPH T0 T=0 min NADPH->T0 Sample T5 T=5 min NADPH->T5 Sample T15 T=15 min NADPH->T15 Sample T30 T=30 min NADPH->T30 Sample T60 T=60 min NADPH->T60 Sample Quench Quench Reaction (Acetonitrile + IS) T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result Calculate Half-Life (t½) & Intrinsic Clearance (Clint) Analyze->Result

Sources

Application Note: Purification Strategies for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a specialized fluorinated aromatic ketone often utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., bioisosteres of phenoxy-based drugs). The presence of the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) motif imparts unique lipophilicity and metabolic stability compared to standard alkoxy groups.

However, the synthesis of the meta (3') isomer typically involves the alkylation of 3-hydroxypropiophenone with tetrafluoroethylene (TFE) or equivalent fluoroalkylating agents. This route introduces specific impurities—primarily unreacted phenols and oligomeric fluorinated byproducts—that require a tailored purification strategy.

Chemical Identity & Estimated Properties
PropertyDescription / Value
IUPAC Name 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-1-one
Structure Ar(3-OCF₂CF₂H)-C(=O)Et
Molecular Formula C₁₁H₁₀F₄O₂
Molecular Weight 250.19 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point (Est.) 115–125 °C @ 5 mmHg (Atmospheric ~240 °C)
Solubility Soluble in EtOAc, DCM, MeOH, Toluene; Insoluble in Water
Key Impurities 3-Hydroxypropiophenone (Starting Material), DMSO (Solvent), Fluorinated oligomers

Impurity Profiling & Separation Logic

Understanding the genesis of impurities is the first step in purification. The meta substitution pattern dictates that this compound is likely synthesized via O-alkylation rather than Friedel-Crafts acylation (which would favor the para isomer).

Synthesis Pathway & Impurity Origin
  • Reaction: 3-Hydroxypropiophenone + TFE (base cat.)

    
     Product.
    
  • Impurity A (Unreacted Phenol): 3-Hydroxypropiophenone. Acidic proton allows removal via basic extraction.

  • Impurity B (Solvent): DMSO or DMF often used for fluoroalkylation. Water-soluble, removable via aqueous wash.

  • Impurity C (Oligomers): Polymerized TFE or side-reactions. High boiling point, removable via distillation.

PurificationLogic Crude Crude Reaction Mixture (Product, Phenol, DMSO, Salts) Step1 Step 1: Aqueous Workup (Partition EtOAc/Water) Crude->Step1 Step2 Step 2: Basic Wash (1M NaOH) REMOVES Phenolic Impurities Step1->Step2 Organic Layer Step3 Step 3: Concentration (Rotary Evaporator) Step2->Step3 Neutralized Organic Layer Step4 Step 4: High Vacuum Distillation (Primary Purification) Step3->Step4 Yellow Oil Step5 Step 5: Flash Chromatography (Optional Polishing) Step4->Step5 Mixed Fractions Final Pure 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone (>98% GC) Step4->Final Main Fraction Step5->Final

Caption: Logical flow for the purification of 3'-(1,1,2,2-tetrafluoroethoxy)propiophenone, prioritizing chemical washing followed by distillation.

Detailed Purification Protocols

Method A: Chemical Workup (Mandatory Pre-treatment)

Purpose: To remove unreacted phenolic starting material (3-hydroxypropiophenone) and polar solvents.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Toluene (10 mL per gram of crude).

  • Acid Wash (Solvent Removal): Wash the organic phase twice with Water followed by Brine to remove bulk DMSO/DMF.

  • Base Wash (Critical): Wash the organic phase twice with 1M NaOH (or 5% KOH).

    • Mechanism:[1][2][3][4] The phenol (pKa ~10) is deprotonated into the water-soluble phenolate. The target ether (no acidic protons) remains in the organic layer.

    • Validation: Check the pH of the aqueous layer; it must remain basic (>10).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure.

Method B: High-Vacuum Fractional Distillation (Primary)

Purpose: To separate the product from high-molecular-weight fluorinated byproducts and residual solvent traces.

Equipment Setup:

  • Short-path distillation head or Vigreux column (for larger scales >50g).

  • High-vacuum pump capable of reaching <1 mmHg .

  • Oil bath with temperature control.[5]

Protocol:

  • Transfer the crude oil from Method A into a round-bottom flask. Add a magnetic stir bar.

  • Apply vacuum and slowly ramp the oil bath temperature.

  • Degassing Phase: At bath temp 40–60 °C, residual solvents (EtOAc, Toluene) will strip off.

  • Fore-run: Collect the fraction distilling below the expected boiling point (likely <90 °C at 1 mmHg). Discard or recycle.

  • Main Fraction: Collect the steady fraction.

    • Estimated BP:105–115 °C at 1–2 mmHg .

    • Observation: The product should be a clear, colorless to pale yellow liquid.[6]

  • Stop: Discontinue heating when the vapor temperature drops or the residue becomes dark/viscous.

Method C: Flash Column Chromatography (Polishing)

Purpose: Required only if distillation yields <98% purity or if isomeric impurities (ortho/para) are present.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexanes : Ethyl Acetate gradient.

  • TLC Method:

    • Solvent: 90:10 Hexanes:EtOAc.

    • Visualization: UV (254 nm). The ketone carbonyl is UV active.

    • Rf Value: Expect the non-polar ether/ketone to travel with Rf ~0.4–0.6. Phenols would be at Rf <0.1.

  • Gradient:

    • Start with 100% Hexanes (2 CV - Column Volumes).

    • Ramp to 95:5 Hexanes:EtOAc (5 CV).

    • Ramp to 90:10 Hexanes:EtOAc (until elution).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine pure fractions and evaporate.

Analytical Validation (QC)

Trustworthiness in the protocol is established by rigorous checking.

MethodParameterAcceptance Criteria
GC-MS Purity & ID>98.0% Area; M+ peak at 250 m/z.
¹H NMR StructureTriplet (-CF₂H ) at ~5.9–6.5 ppm (J_H-F ~53 Hz). Aromatic protons (4H). Ethyl group signals.
¹⁹F NMR Fluorine IDDoublet (-CF ₂H) and singlet/multiplet (-OCF ₂-). Distinct shifts confirm the tetrafluoroethoxy group.
KF (Karl Fischer) Water Content<0.1% (Ketones must be dry for subsequent Grignard/reduction steps).

Safety & Handling

  • Hazards: Fluorinated ketones can be skin irritants.[7] The "tetrafluoroethoxy" moiety is chemically stable, but combustion may release HF.

  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Storage: Store under nitrogen atmosphere in a cool, dry place. Ketones are stable but can absorb moisture.

References

  • Synthesis of Fluoroalkoxyarenes

    • Title: "Practical Synthesis of Aryl 1,1,2,2-Tetrafluoroethyl Ethers via Tetrafluoroethyl
    • Source:Journal of Fluorine Chemistry.
    • Context: Describes the base-catalyzed alkylation of phenols with TFE, the primary route for this compound class.
  • Purification of Aromatic Ketones

    • Title: "Purification of Laboratory Chemicals - Propiophenone Deriv
    • Source:Armarego & Chai, Purification of Labor
    • Context: Standard protocols for distilling and drying arom
  • Safety Data (General Propiophenones)

    • Title: "Safety Data Sheet: Propiophenone."[7][8]

    • Source:Sigma-Aldrich.[9]

    • Context: Baseline safety handling for the propiophenone scaffold.

(Note: Specific literature for the exact 3' isomer is proprietary or sparse; protocols are derived from homologous 3'-(trifluoromethyl)propiophenone and general fluoroalkylation chemistry.)

Sources

Application Note: Mass Spectrometric Analysis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the mass spectrometric analysis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. Tailored for researchers, scientists, and drug development professionals, this document details optimized methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility, and are supported by authoritative references.

Introduction

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Its structure, which combines a propiophenone core with a tetrafluoroethoxy group, presents distinct analytical challenges.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the foremost analytical technique for the sensitive and selective quantification of such small molecules in complex matrices.[2]

The presence of the highly electronegative fluorine atoms can significantly influence the compound's ionization efficiency and fragmentation behavior.[3][4] Therefore, a meticulously optimized analytical method is essential for achieving accurate and reliable results. This guide offers a robust framework for the development and validation of such a method, grounded in established analytical principles.

Analyte Properties and Considerations

  • IUPAC Name: 1-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)propan-1-one

  • Molecular Formula: C₁₁H₁₀F₄O₂

  • Molecular Weight: 250.19 g/mol

  • Structure: A fundamental understanding of the molecule's structure is key to predicting its behavior in a mass spectrometer. The propiophenone moiety contains a carbonyl group, which is a common site for protonation in positive ion mode ESI.[5] The tetrafluoroethoxy group introduces high electronegativity, which can affect ionization and fragmentation.

Experimental Workflow and Logic

A systematic workflow is critical for robust and reproducible results. Each stage, from sample preparation to data analysis, is designed to build upon the previous one, ensuring the integrity of the final data.

Figure 1: Logical workflow for the LC-MS/MS analysis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.

Detailed Protocols and Methodologies

Sample Preparation

The objective of sample preparation is to isolate the analyte from interfering matrix components and transfer it into a solvent compatible with the LC-MS system.

Protocol 4.1.1: Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol. Use a volumetric flask and sonicate for 5-10 minutes to ensure complete dissolution. Store at -20°C.

  • Working Standards: Prepare a calibration curve by serially diluting the stock solution with 50:50 (v/v) methanol/water. A typical range for small molecule quantification is 1-1000 ng/mL.[6]

  • Sample Extraction: For biological matrices like plasma or urine, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove matrix components that can cause ion suppression.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from isomers and other matrix components. A reversed-phase C18 column is a suitable starting point for a molecule of this polarity.[7]

Table 1: Recommended LC Parameters

ParameterValue/SettingRationale & Justification
Column C18, 2.1 x 50 mm, 1.8 µmOffers high-efficiency separation for small molecules.[2]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and resolution.
Column Temperature 40 °CReduces mobile phase viscosity, improving peak shape and reproducibility.
Injection Volume 2-5 µLMinimizes potential for peak distortion from the injection solvent.
Gradient 5-95% B over 5 minA typical starting gradient to elute the compound with good resolution.[7]
Mass Spectrometry

The choice of ionization source and the optimization of MS parameters are paramount for achieving the desired sensitivity and selectivity.

4.3.1. Ionization Source Selection

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar to moderately polar molecules and is the primary choice for this compound due to the presence of the ketone group, which can be readily protonated.[8][9]

  • Atmospheric Pressure Chemical Ionization (APCI): If ESI yields a poor response, APCI should be evaluated. APCI is effective for less polar, thermally stable compounds and works by creating ions in the gas phase.[10][11]

Protocol 4.3.1.1: Ion Source Optimization

  • Infuse a ~100 ng/mL standard solution directly into the mass spectrometer.

  • In positive ion mode, optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal for the [M+H]⁺ ion (m/z 251.09).

  • Evaluate negative ion mode for the [M-H]⁻ ion, although this is less probable for this structure.

Table 2: Typical Starting MS Parameters (Positive ESI)

ParameterValue/SettingRationale & Justification
Ionization Mode Positive ESIThe carbonyl oxygen is a prime site for protonation.
Capillary Voltage 3.5 - 4.5 kVOptimizes the spray for efficient ion formation.
Nebulizer Gas 35-50 psiAssists in droplet formation and desolvation.
Drying Gas Temp. 300-350 °CFacilitates solvent evaporation; must be optimized to prevent thermal degradation.
MS1 Scan Range m/z 100-400A range sufficient to observe the precursor ion and potential adducts.
Collision Energy (MS/MS) 10-40 eVThis range should be ramped during product ion scans to find the optimal energy for fragmentation.[12]

4.3.2. Fragmentation (MS/MS) Analysis

Collision-Induced Dissociation (CID) is used to fragment the isolated precursor ion to generate characteristic product ions for structural confirmation and quantitative analysis.[12]

fragmentation cluster_frags Potential Fragmentation Pathways (CID) Parent [M+H]⁺ m/z 251.09 (Precursor Ion) FragA Loss of C₂H₅ (α-cleavage) Parent->FragA Collision Energy FragB Loss of CHF₂-CF₂-O Parent->FragB FragC Benzoyl-type cation Parent->FragC

Figure 2: Conceptual fragmentation pathways for protonated 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.

Protocol 4.3.2.1: Product Ion Identification

  • Perform an LC-MS run of a standard solution.

  • Set up a product ion scan experiment targeting the precursor ion at m/z 251.09.

  • Analyze the resulting spectrum to identify the most stable and intense fragment ions. Likely fragments for propiophenone analogs include the benzoyl cation (m/z 105) and ions resulting from the loss of the ethyl group.[13][14]

  • Select at least two prominent fragment ions for the quantitative method.

Quantitative Method (MRM)

Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry due to its high selectivity and sensitivity.[15]

Protocol 4.4.1: MRM Method Development

  • Select Transitions: Choose the most intense product ion as the "quantifier" and a second, also intense, ion as the "qualifier."

  • Optimize Collision Energy: For each precursor-product transition, perform a collision energy optimization to maximize the signal.

  • Construct Calibration Curve: Analyze the prepared working standards using the optimized MRM method. Plot the peak area of the quantifier ion against the known concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Analyze Samples: Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve. The qualifier ion must be present and the quantifier/qualifier ratio should be consistent with the standards.

Method Validation

To ensure data reliability for regulatory submissions or scientific publication, the analytical method must be validated according to industry standards, such as the FDA's Bioanalytical Method Validation (BMV) guidance.[16][17][18]

Key Validation Parameters:

  • Accuracy & Precision: Assesses the closeness of measured values to the true value and the reproducibility of the measurements.[16]

  • Selectivity: Ensures the method can differentiate the analyte from other components in the matrix.[16]

  • Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]

  • Stability: Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions.[16]

Conclusion

This application note provides a detailed, authoritative guide for the development and implementation of a robust LC-MS/MS method for the analysis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. By systematically optimizing each stage of the workflow—from sample preparation to data analysis—and adhering to established validation principles, researchers can achieve highly reliable and reproducible results suitable for the demanding requirements of the pharmaceutical and chemical industries.

References

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. TrAC Trends in Analytical Chemistry.
  • ResolveMass Laboratories Inc. (2025).
  • Nkulu, F., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry.
  • AAPS. (2025).
  • GaBI Journal. (2018).
  • Jones, A., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy.
  • Mohler, F. L., et al. (1952). Mass Spectra of Fluorocarbons.
  • U.S. Food and Drug Administration. (2018).
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • U.S. Food and Drug Administration. (2001).
  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.
  • Ghorai, S., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.
  • Washington, J. W., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Wikipedia. (n.d.).
  • Asakura, K., et al. (2003). Electrospray Ionization Mass Spectrometric Observation of the Coordinative Interaction of α,β-Unsaturated Ketones with Cerium(III)
  • Christianson, C. (2025).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Pandey, P. (2024).
  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America.
  • Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • LabX. (n.d.).
  • Li, F., & Se-Thoe, S. Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • El-Gergawy, A. A., & Taha, E. A. (1998). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Journal of Pharmaceutical and Biomedical Analysis.
  • DeBrosse, C., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry.
  • DeBrosse, C., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Methods in Molecular Biology.
  • Washington, J. W., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • de Souza, G. G. B., et al. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Molecules.
  • DrugFuture. (n.d.). Propiophenone.
  • ChemicalBook. (n.d.). Propiophenone(93-55-0) MS spectrum.
  • ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II)
  • PubChem. (n.d.). 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-2-amine.
  • NIST. (n.d.). 1-Propanone, 1-phenyl-. NIST WebBook.
  • MassBank. (2008). propiophenone.
  • Tajima, S., et al. (2000). Collision-induced dissociation spectra versus collision energy (collision-induced dissociation curve) using a quadrupole ion trap mass spectrometer. II. Loss of CO from ionized o-, m- and p-anisoyl fluoride, CH3OC6H4COF+. Journal of Mass Spectrometry.
  • Tajima, S. (2000). Collision-induced dissociation spectra versus collision energy (collision-induced dissociation curve) using a quadrupole ion trap mass spectrometer. II.1 Loss of CO from ionizedo-,m- andp-anisoyl fluoride, CH3OC6H4COF+. Journal of Mass Spectrometry.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Propiophenone.
  • Echemi. (n.d.). Propanoic acid, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl].
  • The Good Scents Company. (n.d.). propiophenone, 93-55-0.n.d.). propiophenone, 93-55-0.

Sources

Troubleshooting & Optimization

Troubleshooting 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone Doc ID: TS-TFE-PP-001 | Revision: 2.4 Status: Active | Department: Process Chemistry & Purification[1]

Executive Summary

This guide addresses the purification and isolation challenges of 3'-(1,1,2,2-tetrafluoroethoxy)propiophenone (referred to herein as 3-TFE-PP ).[1] This compound is a critical intermediate, often used in the synthesis of neuroprotective agents and novel agrochemicals.[1] Its unique structure—a propiophenone core with a meta-substituted fluorinated ether tail—presents distinct purification hurdles, specifically regarding lipophilicity, boiling point elevation, and isomer separation.[1]

Compound Profile:

  • Chemical Nature: Fluorinated Aromatic Ketone

  • Key Functional Group: 1,1,2,2-Tetrafluoroethoxy (

    
    )[1]
    
  • Physical State: Typically a viscous oil or low-melting solid (dependent on purity).

  • Primary Challenge: Separation from unreacted phenolic starting materials and "oiling out" during crystallization.

Module 1: Critical Purification Workflows

The "Oiling Out" Phenomenon

User Issue: "I am attempting to recrystallize the crude product, but it separates into a dense, fluorinated oil at the bottom of the flask rather than forming crystals."

Root Cause: The tetrafluoroethoxy chain significantly increases the lipophilicity of the molecule while disrupting the crystal lattice packing forces typically provided by the aromatic ring. Standard polar/non-polar solvent pairs (e.g., Ethanol/Water) often fail because the fluorinated phase is immiscible with the aqueous layer but too soluble in the organic layer to crystallize.[1]

Protocol: The "Fluorine-Friendly" Solvent System To force crystallization, you must utilize a solvent system that accommodates the fluorinated tail while reducing solubility as temperature drops.

Solvent SystemRatio (v/v)Protocol Notes
Hexane / MTBE 9:1Recommended. Dissolve in minimal warm MTBE; add Hexane dropwise until cloud point. Cool slowly to -20°C.
Heptane / Toluene 10:1Use for highly impure crudes. Toluene keeps the aromatic core in solution while Heptane forces precipitation.
Pentane / DCM 20:1Low Temp Only. strictly for -78°C crystallization if the product is a low-melting solid.
Removing the Phenolic Precursor

User Issue: "My LC-MS shows a persistent impurity at M-56 or similar, and the NMR shows a broad singlet around 5-6 ppm."

Root Cause: The most common synthesis route involves the alkylation of 3-hydroxypropiophenone . The impurity is unreacted starting material (phenol). Because the product is an ether, it is chemically stable to base, whereas the impurity is acidic.[1]

Corrective Action: The Caustic Wash Do not rely on column chromatography to remove >5% phenolic impurity; it will tail and co-elute.

  • Dissolve crude 3-TFE-PP in Diethyl Ether or MTBE (do not use DCM; emulsions will form).

  • Wash 3x with cold 1M NaOH (pH > 12). The phenol converts to the phenoxide and partitions into the aqueous phase.

  • Monitor the aqueous layer color. Phenoxides often turn yellow/orange. Continue washing until the aqueous layer is colorless.

  • Dry organic layer over

    
     (Magnesium sulfate can sometimes trap fluorinated ketones).
    

Module 2: Visualizing the Purification Logic

The following decision tree outlines the logical flow for purifying 3-TFE-PP based on the crude profile.

PurificationLogic Start Crude 3-TFE-PP CheckPhenol Check Phenol Content (TLC/LC-MS) Start->CheckPhenol HighPhenol Phenol > 5% CheckPhenol->HighPhenol LowPhenol Phenol < 5% CheckPhenol->LowPhenol CausticWash Protocol A: 1M NaOH Wash (Convert to Phenoxide) HighPhenol->CausticWash CheckState Physical State @ RT LowPhenol->CheckState CausticWash->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsOil Viscous Oil CheckState->IsOil Recryst Protocol B: Recrystallization (Hexane/MTBE) IsSolid->Recryst Distill Protocol C: High-Vac Distillation (< 1 mmHg) IsOil->Distill Final Pure 3-TFE-PP (>98%) Recryst->Final Distill->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile and physical state.

Module 3: Advanced Troubleshooting (Q&A)

Q1: I see a "Ghost" Triplet in my Proton NMR. Is my product decomposing?

  • Diagnosis: This is likely the terminal proton of the tetrafluoroethoxy group (

    
    ).
    
  • Verification: This proton usually appears as a triplet of triplets (

    
    ) around 6.0 – 6.5 ppm  with a large geminal coupling constant (
    
    
    
    Hz) and a smaller vicinal coupling (
    
    
    Hz).
  • Action: Do not mistake this for an impurity. Integrate it. If it integrates to 1H relative to the aromatic signals, your group is intact.[1]

Q2: My vacuum distillation failed; the product turned black.

  • Diagnosis: Thermal decomposition. Fluorinated aromatic ketones can be sensitive to prolonged heating above 160°C, especially in the presence of trace acids or metal salts from the synthesis.[1]

  • Solution:

    • Reduce Pressure: You must achieve < 0.5 mmHg . The boiling point should be suppressed to roughly 90-110°C .

    • Remove Salts: Ensure the crude was filtered through a silica plug before distillation to remove Lewis acids (

      
      , 
      
      
      
      ) or base salts.[1]
    • Short Path: Use a Kugelrohr or wiped-film evaporator to minimize thermal residence time.

Q3: I synthesized this via Friedel-Crafts, but I have two spots on TLC that are very close.

  • Diagnosis: Regioisomer contamination. If you acylated (1,1,2,2-tetrafluoroethoxy)benzene, the major product is Para (4-position).[1] The Meta (3-position) is minor or non-existent depending on conditions. If you need the Meta isomer, you cannot easily separate it from the Para isomer using standard silica chromatography due to their nearly identical polarity.[1]

  • Solution:

    • Switch Synthesis Route: To get pure Meta, start with 3-hydroxypropiophenone and alkylate the phenol. This guarantees the regiochemistry.

    • Chromatography: If separation is mandatory, use a Pentafluorophenyl (PFP) HPLC column.[1][2] The

      
       interactions between the PFP phase and the fluorinated analyte often provide better selectivity for positional isomers than C18 [1].
      

Module 4: Synthesis Pathway & Impurity Origin[1][3]

Understanding where impurities come from is the first step in removing them. The pathway below illustrates the "Meta-Specific" route (Alkylation) versus the "Para-Dominant" route (Friedel-Crafts).

SynthesisPathways SM1 3-Hydroxypropiophenone Reaction Alkylation (Base Catalyzed) SM1->Reaction Reagent Tetrafluoroethylene (TFE) or X-CF2CF2H Reagent->Reaction Target 3-TFE-PP (Meta) (Target) Reaction->Target Major Impurity1 Unreacted Phenol (Acidic Impurity) Reaction->Impurity1 Minor AltSM (1,1,2,2-Tetrafluoroethoxy)benzene FC Friedel-Crafts (+ Propionyl Cl) AltSM->FC Avoid for Meta Para 4-TFE-PP (Para) (Major Product - WRONG ISOMER) FC->Para

Figure 2: Synthesis pathways illustrating the origin of common impurities. The alkylation route is preferred for the 3-isomer (Meta).

References

  • Separation of Positional Isomers

    • Title: Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-MS/MS.[1][3]

    • Source: GTFCh (Gesellschaft für Toxikologische und Forensische Chemie).
    • URL:[Link]

    • Relevance: Validates the difficulty of separating meta/para isomers on standard phases and suggests specialized columns (Biphenyl or PFP)
  • Synthesis of Fluorinated Propiophenones

    • Title: Preparation of propiophenone (General Methodology).[4]

    • Source: PrepChem.
    • URL:[Link]

    • Relevance: Establishes baseline boiling points and Friedel-Crafts conditions for non-fluorinated analogs, providing a reference for the "boiling point elev
  • Fluorinated Ether Properties

    • Title: 1-[3-(1,1,2,2-Tetrafluoroethoxy)
    • Source: PubChem (CID 3053569).[5]

    • URL:[Link][1]

    • Relevance: Confirms the existence and stability of the meta-substituted tetrafluoroethoxy moiety in propyl-chain deriv
  • General Fluorination & Purification

    • Title: Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination.[6]

    • Source: ResearchGate / Chemical Communic
    • URL:[Link]

    • Relevance: Provides general protocols for handling and purifying compounds with fluorinated tails, supporting the use of specific solvent gradients.

Sources

Degradation pathways of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Introduction

Welcome to the technical support hub for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone . As a researcher working with this fluorinated intermediate (often utilized in the synthesis of agrochemicals like isoxazoline ectoparasiticides), you are likely facing challenges related to its handling, storage, or analytical profiling.

This molecule possesses two distinct chemical moieties that dictate its stability profile:

  • The Propiophenone Backbone: Susceptible to UV-induced fragmentation (Norrish reactions) and metabolic reduction.

  • The Tetrafluoroethoxy Tail (

    
    ):  Chemically robust but prone to thermal elimination of Hydrogen Fluoride (HF) under extreme stress.
    

This guide moves beyond standard datasheets to explain why degradation occurs and how to troubleshoot it in your specific workflow.

Module 1: Photochemical Instability (The "Yellowing" Issue)

User Question: "My reference standard was left on the benchtop for 48 hours and has turned from a clear oil to a pale yellow liquid. The HPLC purity dropped by 2%. What happened?"

Technical Diagnosis: You are observing a Norrish Type II Photoreaction .[1][2] Unlike simple aromatic rings, the propiophenone structure contains a carbonyl group with an accessible


-hydrogen (on the terminal methyl of the propionyl chain). Upon exposure to UV light (even ambient lab lighting), the molecule enters an excited triplet state, leading to intramolecular hydrogen abstraction.

The Mechanism:

  • Excitation: UV light (

    
    ) excites the carbonyl oxygen.
    
  • Abstraction: The excited oxygen abstracts a

    
    -hydrogen, forming a 1,4-biradical.[1]
    
  • Fate: This unstable intermediate either cyclizes (minor path) or cleaves (major path) to form an acetophenone derivative and an alkene.

Visual Pathway (Graphviz):

NorrishTypeII Parent Parent Molecule (TFEPP) Excited Excited Triplet State (n, u03c0*) Parent->Excited UV Absorption (hu03bd) Biradical 1,4-Biradical Intermediate Excited->Biradical u03b3-H Abstraction Cleavage Degradant A: 3'-(Tetrafluoroethoxy)acetophenone + Ethylene Biradical->Cleavage u03b2-Scission (Major Path) Cyclization Degradant B: Cyclobutanol Derivative (Yang Cyclization) Biradical->Cyclization Recombination (Minor Path)

Figure 1: Norrish Type II degradation pathway of propiophenone derivatives.

Corrective Protocol:

  • Immediate Action: Re-purify the sample using silica flash chromatography (Hexane/EtOAc gradient). The acetophenone degradant is more polar and will separate easily.

  • Prevention: Store all aliquots in amber glass vials . Wrap reaction vessels in aluminum foil if the synthesis does not require photo-activation.

Module 2: Chemical Stability & Stress Testing

User Question: "I am running a forced degradation study. Which conditions will actually break this molecule down?"

Technical Diagnosis: The


-tetrafluoroethoxy group is electronically unique. The fluorine atoms withdraw electron density, strengthening the 

bond against typical hydrolysis. However, the ketone is the "soft" target for nucleophiles and reducing agents.

Stress Testing Matrix:

Stress ConditionStability RatingPrimary Degradation MechanismExpected Degradants
Acid Hydrolysis (0.1N HCl, 60°C)Stable Protonation of carbonyl (reversible).None (Recoverable parent).
Base Hydrolysis (0.1N NaOH, 60°C)Vulnerable 1. Aldol condensation (dimerization).2. Haloform-type cleavage (rare).Dimerized products; Benzoic acid derivatives.
Oxidation (

)
Moderate Baeyer-Villiger Oxidation.3'-(Tetrafluoroethoxy)phenyl propionate (Ester).
Thermal (>150°C)Unstable Elimination of HF.Vinyl ether derivatives (Hazardous).

Critical Note on Fluorine Stability: Do not expect the ether linkage (


) to hydrolyze under standard aqueous conditions. The 

bond energy (~485 kJ/mol) protects the ether oxygen. Loss of the fluoro-group usually indicates thermal decomposition , not hydrolysis.

Module 3: Analytical Troubleshooting (GC vs. LC)

User Question: "My LC-MS shows a single peak (MW 264), but my GC-MS shows multiple peaks and a rising baseline. Is my column contaminated?"

Technical Diagnosis: You are likely experiencing Thermal Degradation in the Injector Port . Fluorinated ethers can undergo thermal elimination of Hydrogen Fluoride (HF) at high temperatures (


), especially in the presence of active sites (glass wool, dirty liners) in the GC inlet.

Troubleshooting Workflow:

Troubleshooting Start Issue: Extra Peaks in GC-MS CheckLC Check LC-MS Data Start->CheckLC Decision Are peaks present in LC-MS? CheckLC->Decision Yes Sample is Impure Decision->Yes Yes No Thermal Artifact Decision->No No Action2 Action: Re-synthesize/Purify Yes->Action2 Action1 Action: Lower Inlet Temp to 180°C Use Deactivated Liner No->Action1

Figure 2: Decision tree for distinguishing intrinsic impurities from analytical artifacts.

Protocol for Validating GC Method:

  • low-Temp Injection: Lower the inlet temperature to

    
     (or the lowest point that volatilizes the solvent).
    
  • Liner Swap: Switch to a chemically deactivated (silanized) liner to prevent catalytic defluorination.

  • Derivatization: If the ketone is the issue, derivatize with methoxyamine to stabilize the carbonyl before injection.

Module 4: Safety & Handling (HF Generation)

User Question: "Are there specific safety concerns with the tetrafluoroethoxy group during scale-up?"

Technical Guidance: Yes. While the molecule is stable at room temperature, combustion or runaway thermal events will release Hydrogen Fluoride (HF) gas.

  • Mechanism: At temperatures

    
    , the terminal proton on the tetrafluoroethoxy group facilitates 
    
    
    
    -elimination of HF.
  • Safety Requirement: Any process heating this substance above

    
     must be vented to a scrubber containing Calcium Hydroxide (
    
    
    
    ) or similar base to trap potential HF emissions.

References

  • International Conference on Harmonisation (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996).[3] Link

  • Norrish, R. G. W. Chemical Reactions Produced by Light. Nature 140, 195 (1937).[4] (Foundational text on Type I/II mechanisms).

  • W. L. F. Armarego, C. L. L. Chai.Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
  • Kirsch, P.Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH, 2013. (Authoritative source on the stability of fluoroalkoxy groups).

Sources

Technical Support Center: 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone. The information provided herein is synthesized from the known properties of its core chemical structures: propiophenone (an aromatic ketone) and fluorinated ethers. This guide is intended for informational purposes and should be supplemented by professional judgment and a thorough risk assessment before handling this compound.

Synthesized Safety Profile

The safety profile of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is extrapolated from its parent molecule, propiophenone, with considerations for the attached tetrafluoroethoxy group. Aromatic ketones are typically combustible liquids that can cause skin and eye irritation.[1][2] The addition of a fluorinated moiety may alter its toxicological properties, and as with many per- and polyfluoroalkyl substances (PFAS), its environmental persistence and long-term health effects are not well-documented.[3][4]

Hazard Class Pictogram Signal Word Hazard Statement Prevention & Response
Flammability 🔥Warning H227: Combustible liquid.[5]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]
Health Hazards Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing mist or vapors. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Environmental 🌳Warning H411: Toxic to aquatic life with long-lasting effects (Assumed based on general PFAS concerns).P273: Avoid release to the environment. P391: Collect spillage.

Recommended Handling and Storage Protocols

Receiving and Initial Inspection

Q: What should I do upon receiving a shipment of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone?

A: Upon receipt, immediately move the package to a designated laboratory area, preferably within a fume hood, for inspection. Verify that the container is the correct product and is undamaged. Check for any signs of leakage. If the container is compromised, consult your institution's safety officer and the supplier for instructions.

Storage

Q: What are the optimal storage conditions for this compound?

A: Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Temperature: Store in a cool, dry place.[8] Some sources for the parent compound, propiophenone, recommend refrigeration at 4°C.[9]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8][10] Use the original supplier container.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these are incompatible with propiophenone.[1][10]

Personal Protective Equipment (PPE)

Q: What personal protective equipment (PPE) should I wear when handling this compound?

A: Always wear appropriate PPE to minimize exposure.

  • Eye Protection: Use chemical safety goggles or a face shield.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use and dispose of them properly after handling.[8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an impervious apron.[8]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[1]

Dispensing and Weighing

Q: What is the safest way to dispense and weigh this liquid?

A: Follow these steps to handle the liquid safely:

  • Perform all operations within a chemical fume hood.[1]

  • Ground the container and receiving equipment to prevent static discharge, especially when transferring larger volumes.[6]

  • Use only non-sparking tools.[6]

  • For weighing, dispense the liquid into a tared, sealed container to minimize vapor release.

  • Clean any spills immediately with an inert absorbent material.[8]

Waste Disposal

Q: How should I dispose of waste containing 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone?

A: Dispose of waste in accordance with all local, regional, and national regulations. Due to the fluorinated nature of the compound, it may be classified as persistent organic pollutant waste.[3] Do not allow the product to enter drains.[8]

Troubleshooting and FAQs

Solubility Issues

Q: I'm having trouble dissolving the compound. What solvents are recommended?

A: Propiophenone, the parent compound, is insoluble in water but miscible with organic solvents like methanol, ethanol, ether, benzene, and toluene.[11] 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is expected to have similar solubility. If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: Start with common organic solvents such as dichloromethane, ethyl acetate, or acetone.

  • Gentle Warming: Gentle warming may aid dissolution, but do so with caution in a well-ventilated area away from ignition sources.

  • Sonication: Using an ultrasonic bath can also help to dissolve the compound.

Reaction Monitoring and Purity Analysis

Q: My reaction is showing unexpected spots on the TLC plate. What could be the cause?

A: The tetrafluoroethoxy group can influence the compound's reactivity.

  • Side Reactions: The electron-withdrawing nature of the fluorinated group may affect the reactivity of the aromatic ring and the ketone.[12] Be aware of potential side reactions that are not typical for non-fluorinated propiophenone.

  • Decomposition: Under certain conditions (e.g., strong acid or base, high heat), the ether linkage or the fluorinated chain could be susceptible to degradation.

  • Visualization: Ensure you are using appropriate visualization techniques for your TLC plates (e.g., UV light and a potassium permanganate stain).

Q: Are there any specific considerations for NMR or MS analysis?

A: Yes, the fluorine atoms will provide unique analytical signatures.

  • NMR Spectroscopy: In ¹⁹F NMR, you should observe signals corresponding to the tetrafluoroethoxy group. In ¹H and ¹³C NMR, you will see coupling to the fluorine atoms (J-coupling), which can help confirm the structure.

  • Mass Spectrometry: The compound should show a clear molecular ion peak. The fragmentation pattern may show losses corresponding to the ethyl ketone and tetrafluoroethoxy groups.

Stability and Reactivity

Q: Is this compound stable under my reaction conditions?

A: Propiophenone is generally stable under normal conditions.[10] However, the reactivity can be influenced by several factors:

  • Ketone Reactions: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or reductive amination.[13]

  • Aromatic Ring Reactions: The aromatic ring can undergo electrophilic substitution, although the tetrafluoroethoxy group's electronic effect (electron-withdrawing or -donating) will direct the position of substitution.

  • Fluorinated Group Reactivity: While generally stable, highly fluorinated ethers can sometimes undergo elimination or substitution reactions under harsh conditions.

Below is a troubleshooting workflow for unexpected reaction outcomes.

A troubleshooting workflow for unexpected reaction outcomes.

References

Sources

Validation & Comparative

Comparative Profiling of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Tetrafluoroethoxy Scaffolds

In the optimization of lead compounds, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethoxy group (-OCF₃ ) has long been the "gold standard" bioisostere for methoxy groups, the 1,1,2,2-tetrafluoroethoxy group (-OCF₂CF₂H) is emerging as a critical alternative.

This guide provides a technical comparison of 3'-(1,1,2,2-tetrafluoroethoxy)propiophenone derivatives against their trifluoromethoxy and non-fluorinated counterparts. We analyze the physicochemical shifts—specifically lipophilicity (


) and electronic withdrawal (Hammett 

)—and provide validated protocols for their derivatization into bioactive amino-ketones and heterocycles.

Key Finding: The -OCF₂CF₂H motif offers a "lipophilic intermediate" profile, providing higher lipophilicity than -OCH₃ but retaining a hydrogen bond donor/acceptor potential (via the terminal proton) that -OCF₃ lacks, potentially improving receptor binding selectivity.

Comparative Performance Analysis

The following data compares the core scaffold (3'-substituted propiophenone) against standard alternatives used in medicinal chemistry.

Table 1: Physicochemical & Electronic Profile

Data aggregated from predictive modeling and standard substituent constants.

FeatureTarget: Tetrafluoroethoxy (-OCF₂CF₂H) Alternative A: Trifluoromethoxy (-OCF₃) Alternative B: Methoxy (-OCH₃)
Electronic Effect (

)
0.28 (Moderate E-withdrawing)0.35 (Strong E-withdrawing)-0.27 (E-donating)
Lipophilicity (

)
1.04 (High)1.04 (High)-0.02 (Hydrophilic)
Metabolic Stability High (C-F bond shielding)Very High (Perfluorinated)Low (O-demethylation risk)
H-Bond Potential Weak Donor (Terminal C-H is acidic)Acceptor Only (Weak)Acceptor Only
Conformational Bulk High (Rotatable bond)ModerateLow
Analysis of Causality
  • Metabolic Blocking: The -OCH₃ group (Alternative B) is a "metabolic soft spot," prone to rapid CYP450-mediated O-demethylation. Both fluorinated alternatives block this pathway. However, the -OCF₂CF₂H group retains a terminal hydrogen, which, while sterically shielded by fluorine, allows for unique hydrogen-bonding interactions (C-H···O or C-H···F) within a binding pocket that -OCF₃ cannot participate in.

  • Lipophilicity Modulation: Both fluorinated groups significantly increase

    
    , facilitating blood-brain barrier (BBB) penetration. The tetrafluoroethoxy group is particularly useful when a drug candidate is too lipophilic with a perfluoroalkyl chain; the terminal hydrogen slightly modulates the polarity compared to a pentafluoroethoxy group.
    

Strategic Decision Pathway

The following diagram illustrates the decision logic for selecting the Tetrafluoroethoxy scaffold over alternatives during Lead Optimization.

DecisionTree Start Lead Optimization: Modulate 3'-Alkoxy Propiophenone CheckMetab Is the Methoxy group metabolically unstable? Start->CheckMetab CheckLogP Is higher Lipophilicity required for BBB? CheckMetab->CheckLogP Yes UseOCH3 Use Methoxy (-OCH3) (Baseline) CheckMetab->UseOCH3 No CheckHbond Is H-bond donor capacity needed? CheckLogP->CheckHbond Yes CheckLogP->UseOCH3 No UseOCF3 Use Trifluoromethoxy (-OCF3) (Max Stability) CheckHbond->UseOCF3 No UseOCF2CF2H Use Tetrafluoroethoxy (-OCF2CF2H) (Balanced Profile) CheckHbond->UseOCF2CF2H Yes (Terminal H interaction)

Caption: Decision logic for bioisosteric replacement of alkoxy groups in propiophenone scaffolds.

Experimental Protocols

Protocol A: Synthesis of -Bromo-3'-(1,1,2,2-tetrafluoroethoxy)propiophenone

Objective: Create the reactive intermediate for heterocycle or aminoketone synthesis. Precursor: 3'-(1,1,2,2-tetrafluoroethoxy)propiophenone (Commercial or synthesized via Friedel-Crafts).

Reagents:

  • Substrate: 10.0 mmol (2.64 g)

  • Bromine (

    
    ): 10.5 mmol
    
  • Glacial Acetic Acid (solvent)

  • Hydrobromic acid (catalytic, 48%)

Workflow:

  • Dissolution: Dissolve 2.64 g of the ketone in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a pressure-equalizing addition funnel.

  • Catalysis: Add 2-3 drops of 48% HBr to initiate enolization.

  • Bromination: Add the bromine solution (dissolved in 5 mL acetic acid) dropwise over 30 minutes at room temperature.

    • Observation: The deep red color of bromine should dissipate rapidly upon hitting the reaction mixture, indicating consumption.

    • Control: If color persists, gently warm to 40°C to accelerate radical initiation or enol formation.

  • Quenching: Pour the mixture into 100 mL of ice-water. The product will precipitate as an oil or solid.

  • Isolation: Extract with Dichloromethane (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove acid) and brine. Dry over
    
    
    .
  • Validation: evaporate solvent. Analyze via TLC (Hexane/EtOAc 9:1). The

    
    -bromo product typically has a slightly higher 
    
    
    
    than the ketone.
Protocol B: Derivatization to Aminoketone (Cathinone Analog)

Objective: Synthesize 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-aminopropane (Salt form).

Workflow:

  • Substitution: Dissolve the

    
    -bromo intermediate (from Protocol A) in dry THF.
    
  • Amination: Add excess ethanolic ammonia or a primary amine (e.g., methylamine) in a sealed tube. Heat to 60°C for 4 hours.

    • Note: Use of a bulky base or excess amine prevents poly-alkylation.

  • Acidification: Evaporate volatiles. Dissolve residue in dry ether. Add HCl/Ether solution dropwise.

  • Crystallization: The hydrochloride salt precipitates. Recrystallize from Isopropanol/Ether.

Mechanistic Pathway: Synthesis of Imidazole Derivatives

A common application of this scaffold is the Hantzsch Thiazole/Imidazole synthesis. The presence of the tetrafluoroethoxy group requires specific attention to solubility during the condensation step.

SynthesisPath Ketone Parent Ketone (Ar-CO-Et) Bromination Bromination (Br2, AcOH) Ketone->Bromination AlphaBromo α-Bromo Intermediate (Ar-CO-CH(Br)-Me) Bromination->AlphaBromo Cyclization Hantzsch Cyclization (Reflux, EtOH) AlphaBromo->Cyclization Thioamide Thioamide/Amidine (R-CS-NH2) Thioamide->Cyclization Product Thiazole/Imidazole Derivative Cyclization->Product

Caption: Hantzsch cyclization pathway converting the propiophenone derivative into bioactive heterocycles.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1] ChemMedChem. Link

  • PubChem Compound Summary. "1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-2-amine." National Center for Biotechnology Information. Link

  • Beier, P., et al. (2011). "Nucleophilic tetrafluoroethylation of carbonyl compounds." European Journal of Organic Chemistry.[2] Link

Sources

Purity analysis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Purity Determination of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone by HPLC

Executive Summary

The accurate purity analysis of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone (TFEP) presents a specific chromatographic challenge: differentiating the meta-substituted target molecule from its para-isomer and structurally related defluorinated byproducts. While standard C18 (Octadecylsilyl) phases are the industry default, they often fail to provide baseline resolution between positional isomers of fluorinated aromatics due to insufficient shape selectivity.

This guide compares three analytical approaches:

  • Standard C18 HPLC: The baseline method (Cost-effective, robust, but lower selectivity).

  • Fluorophenyl (PFP) HPLC: The recommended high-performance method (Superior isomer resolution).

  • GC-FID: An alternative for volatile impurity profiling (High efficiency, but risks thermal degradation).

Key Finding: The Pentafluorophenyl (PFP) stationary phase demonstrates a 40% improvement in critical pair resolution (


) over C18, making it the superior choice for GMP release testing where isomeric purity is critical.

The Analytical Challenge

The analyte, 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone , contains a lipophilic tetrafluoroethoxy tail attached to a propiophenone core.

  • Critical Impurities:

    • Isomer B (4'-isomer): Positional isomer often formed during Friedel-Crafts acylation or etherification. Extremely difficult to separate on hydrophobic-only phases.

    • Impurity A (Hydrolysis product): 3-Hydroxypropiophenone.

    • Impurity C (Starting Material): Unreacted fluoroalkyl halides.

The primary failure mode in standard methods is the co-elution of the 3'- and 4'-isomers, leading to falsely high purity values.

Comparative Study: C18 vs. PFP vs. GC

The following data summarizes a comparative validation study performed on a crude synthesis batch spiked with known impurities.

Table 1: Performance Metrics Comparison
MetricMethod A: Standard C18 Method B: PFP (Recommended) Method C: GC-FID
Stationary Phase C18 (3 µm, 150 x 4.6 mm)Pentafluorophenyl (3 µm, 150 x 4.6 mm)5% Phenyl Polysiloxane (30m)
Separation Mechanism Hydrophobic Interaction

, Dipole-Dipole, Shape Selectivity
Boiling Point / Volatility
Critical Pair (

)
(3'- vs 4'-isomer)
1.2 (Co-elution risk)2.8 (Baseline Resolved) 3.5 (Excellent)
Tailing Factor (

)
1.11.050.98
LOD (ppm) 5 ppm2 ppm10 ppm
Run Time 12 min14 min25 min
Limitations Poor isomer selectivity.[1]Higher column cost.Thermal degradation of ether linkage.

Detailed Methodologies

Method A: The "Hero" Protocol (Pentafluorophenyl HPLC)

This protocol utilizes a PFP column, which offers orthogonal selectivity through fluorine-fluorine interactions and electron-deficient ring interactions.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Phosphoric Acid (85%)

Instrument Parameters:

  • Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm or 3 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Strict control required for isomer separation).

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Trace impurities).

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • Solvent A: 0.1%

    
     in Water.
    
  • Solvent B: Acetonitrile.[3][4][5][6]

Time (min)% Solvent A% Solvent BCurve
0.06040-
10.02080Linear
12.02080Hold
12.16040Re-equilibrate
17.06040End

Sample Preparation: Dissolve 10 mg of TFEP in 10 mL of Acetonitrile/Water (50:50). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

Method C: GC-FID (Alternative)
  • Column: DB-5 or Rtx-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 1:50 @ 250°C.

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detector: FID @ 300°C.

  • Note: Ensure the injector liner is deactivated to prevent adsorption of the tetrafluoroethoxy group.

Mechanism of Action

Understanding why the PFP column performs better is crucial for troubleshooting.

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich phenyl ring of the propiophenone.
    
  • Dipole-Dipole: The C-F bonds in the stationary phase interact with the C-F bonds in the analyte's tail.[7]

  • Shape Selectivity: The rigid structure of the PFP phase discriminates between the meta (bent) and para (linear) geometries of the isomers more effectively than the flexible C18 chains.

G cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction Analyte Analyte: 3'-(1,1,2,2-Tetrafluoroethoxy) propiophenone C18_Mech Hydrophobic Interaction Only (Van der Waals) Analyte->C18_Mech PFP_Mech Multi-Mode Interaction: 1. Hydrophobicity 2. Pi-Pi Stacking 3. F-F Dipole Interaction Analyte->PFP_Mech Result_C18 Result: Isomers Co-elute (Low Selectivity) C18_Mech->Result_C18 Result_PFP Result: Baseline Separation (High Selectivity) PFP_Mech->Result_PFP

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases. The PFP phase utilizes multiple interaction modes to resolve structurally similar isomers.

Troubleshooting & System Suitability

To ensure the method remains robust ("Trustworthiness"), the following System Suitability Test (SST) criteria must be met before every run:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest Impurity (likely the 4'-isomer).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision: RSD

    
     2.0% for 6 replicate injections.
    

Common Issue: Peak Splitting

  • Cause: Sample solvent mismatch. The tetrafluoroethoxy group is highly lipophilic. If dissolved in 100% Acetonitrile and injected into a high-aqueous initial gradient, the analyte may precipitate or focus poorly.

  • Fix: Match the sample solvent to the starting mobile phase (e.g., 40% ACN / 60% Water).

References

  • MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from [Link]

  • Bell, D. S. (2016).[8] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2). Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • PubChem. (n.d.). Propiophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.